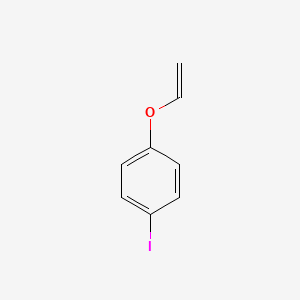

1-Iodo-4-vinyloxy-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxy-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGIBTGQKKDQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Iodo-4-vinyloxy-benzene CAS 1074-57-3 properties

CAS: 1074-57-3 Synonyms: 4-Iodophenyl vinyl ether; Benzene, 1-iodo-4-(ethenyloxy)-

Executive Summary & Chemical Identity

1-Iodo-4-(vinyloxy)benzene is a bifunctional building block characterized by two distinct reactive centers: an electron-rich vinyl ether moiety and an electron-deficient aryl iodide . This "Janus-faced" reactivity allows it to serve as a pivotal monomer in the synthesis of functionalized poly(vinyl ethers).

It is extensively employed in Living Cationic Polymerization to generate well-defined polymers with pendant aryl iodide groups. These pendant groups subsequently serve as universal handles for post-polymerization modification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the creation of complex functional materials, liquid crystals, and bioactive polymer conjugates that are difficult to synthesize directly.

Critical Distinction: Do not confuse this compound with 4-Iodostyrene (CAS 2351-50-0). The presence of the ether oxygen atom significantly alters the polymerization mechanism (Cationic vs. Radical) and electronic properties.

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C₈H₇IO | |

| Molecular Weight | 246.05 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens on light exposure |

| Boiling Point | 115–117 °C @ 15 Torr | High boiling point requires vacuum distillation |

| Density | 1.672 g/cm³ (Predicted) | Significantly denser than water |

| Solubility | Soluble in THF, DCM, Toluene, Hexanes | Hydrolyzes in acidic aqueous media |

| Stability | Acid-sensitive; Light-sensitive | Store over KOH pellets (stabilizer) in amber glass |

Synthetic Routes & Production

The most robust laboratory-scale synthesis involves the Transvinylation of 4-iodophenol. Direct vinylation using acetylene (Reppe chemistry) is hazardous and requires high pressure. The modern standard utilizes vinyl acetate as a vinyl donor catalyzed by Iridium or Palladium complexes.

Protocol: Iridium-Catalyzed Transvinylation

This method is preferred for its high yield and mild conditions, avoiding the decomposition of the sensitive iodide moiety.

Reagents:

-

4-Iodophenol (1.0 equiv)

-

Vinyl Acetate (Excess, serves as solvent/donor)

-

Catalyst: [Ir(cod)Cl]₂ (1.0 mol%)

-

Base: Na₂CO₃ (0.6 equiv)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-iodophenol (10 mmol) in dry Vinyl Acetate (40 mmol).

-

Activation: Add anhydrous Na₂CO₃ followed by the Iridium catalyst [Ir(cod)Cl]₂.

-

Reaction: Heat the mixture to 100°C (reflux) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.

-

Quench: Cool to room temperature. Quench with wet ether or a small amount of water to deactivate the vinyl acetate.

-

Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 115°C @ 15 Torr) or flash chromatography on basic alumina (Silica is too acidic and may hydrolyze the vinyl ether).

Caption: Iridium-catalyzed transvinylation workflow for synthesizing 1-iodo-4-(vinyloxy)benzene.

Reactivity & Mechanistic Insight

The utility of CAS 1074-57-3 lies in its Orthogonal Reactivity . The two functional groups react under mutually exclusive conditions.

A. Living Cationic Polymerization (Vinyl Ether)

The electron-donating oxygen makes the vinyl group highly susceptible to cationic initiation. Unlike radical polymerization, cationic methods (specifically utilizing Lewis acid catalysts like Et₁·AlCl₂ or ZnCl₂ with an adduct initiator) allow for "Living" polymerization. This results in polymers with:

-

Narrow molecular weight distribution (PDI < 1.1).[1]

-

Preservation of the aryl iodide group (which is inert to cationic conditions).

B. Palladium-Catalyzed Coupling (Aryl Iodide)

The aryl iodide remains intact during polymerization. Post-polymerization, it serves as an electrophile for Pd(0) catalyzed reactions.

-

Suzuki-Miyaura: Coupling with boronic acids to add biphenyl side chains (Liquid Crystals).

-

Sonogashira: Coupling with terminal alkynes.

-

Heck: Coupling with alkenes.

The Orthogonal Workflow

Researchers typically follow the "Polymerize First, Functionalize Later" approach to avoid catalyst poisoning during the polymerization phase.

Caption: Orthogonal reactivity map showing the transformation from monomer to functionalized polymer.

Applications in Drug Development & Materials

While the monomer itself is rarely a drug, it is a high-value Intermediate .

-

Polymer-Drug Conjugates: The polymer backbone is biocompatible (polyvinyl ether). The iodine handle allows for the precise attachment of drug pharmacophores via stable C-C bonds rather than hydrolyzable ester linkages.

-

Lithography & Photoresists: Iodinated polymers have high X-ray absorption cross-sections. This monomer is used to synthesize Extreme Ultraviolet (EUV) photoresists where the iodine enhances secondary electron generation, improving lithographic sensitivity.

-

Liquid Crystalline Polymers (LCPs): By coupling mesogenic groups (e.g., cyanobiphenyls) to the iodine site, researchers create side-chain LCPs used in advanced optical displays and sensors.

Handling & Safety Protocols

Signal Word: WARNING

-

Instability: Vinyl ethers are prone to hydrolysis and polymerization.

-

Protocol: Always add a stabilizer (KOH pellets or K₂CO₃) inside the storage vial to neutralize trace acids.

-

Storage: -20°C is recommended for long-term storage to prevent spontaneous polymerization.

-

-

Light Sensitivity: Aryl iodides can undergo homolytic cleavage under strong UV light, liberating iodine (turning the liquid purple/brown). Store in amber glass or foil-wrapped containers.

-

Toxicity: Like many halogenated aromatics, treat as a potential skin irritant and sensitizer. Use standard PPE (Nitrile gloves, goggles).

References

-

ChemicalBook. (n.d.). 1-Iodo-4-vinyloxy-benzene Properties and Datasheet. Retrieved from

- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

- Ishii, Y., et al. (1998). Iridium-catalyzed Transvinylation of Alcohols and Phenols. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Aryl Iodides and Vinyl Ethers. (General safety grounding).

Sources

4-Vinyloxy-1-iodobenzene: A Bifunctional Orthogonal Building Block

The following technical guide details the structural characteristics, synthesis, and orthogonal reactivity of 4-vinyloxy-1-iodobenzene , a bifunctional building block critical for advanced polymer design and organic synthesis.

Executive Summary

4-Vinyloxy-1-iodobenzene (CAS: 1074-57-3 ) acts as a "Janus" molecule in organic synthesis and materials science. It possesses two distinct functional groups with orthogonal reactivity profiles: an aryl iodide capable of participating in Palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira), and an electron-rich vinyl ether moiety susceptible to cationic polymerization or [2+2] cycloaddition. This dual nature allows researchers to selectively functionalize one end of the molecule without disturbing the other, making it an invaluable monomer for synthesizing functionalized poly(vinyl ethers) and complex liquid crystals.

Chemical Identity & Structure

Nomenclature & Identifiers

| Category | Details |

| IUPAC Name | 1-iodo-4-(vinyloxy)benzene |

| Common Synonyms | p-Iodophenyl vinyl ether; 4-Iodophenyl vinyl ether; 1-Iodo-4-vinyloxybenzene |

| CAS Number | 1074-57-3 |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 246.05 g/mol |

| SMILES | C=COC1=CC=C(I)C=C1 |

Physical Properties

-

Appearance: Colorless to pale yellow liquid (darkens upon light exposure).

-

Boiling Point: 115–117 °C at 15 Torr.

-

Density: ~1.67 g/cm³ (Predicted).

-

Solubility: Soluble in organic solvents (DCM, THF, Toluene); insoluble in water.

-

Stability: Sensitive to acid (hydrolysis of vinyl ether) and light (homolysis of C-I bond).

Structural Analysis (Electronic Effects)

The molecule features a "push-pull" electronic conflict, though both substituents are technically electron-donating by resonance to different degrees.

-

Vinyloxy Group (-O-CH=CH₂): Strongly electron-donating via resonance (+M), making the aromatic ring electron-rich at the ortho and para positions. It is also the site of cationic polymerization .

-

Iodo Group (-I): Weakly electron-withdrawing by induction (-I) but capable of donation by resonance (+M). The large iodine atom provides a weak C-I bond (~53 kcal/mol), serving as an excellent leaving group for oxidative addition by transition metals (Pd⁰, Cu¹).

Synthesis Methodologies

Method A: Iridium-Catalyzed Transvinylation (Modern/Preferred)

This method is preferred for its mild conditions and high atom economy, avoiding the harsh elimination steps of classical methods.

-

Reagents: 4-Iodophenol, Vinyl Acetate (excess), [Ir(cod)Cl]₂ (catalyst), Na₂CO₃.

-

Mechanism: The Iridium catalyst facilitates the transfer of the vinyl group from vinyl acetate to the phenol oxygen.

-

Protocol:

-

Dissolve 4-iodophenol (10 mmol) in dry toluene.

-

Add vinyl acetate (20 mmol) and Na₂CO₃ (6 mmol).

-

Add [Ir(cod)Cl]₂ (1 mol%).

-

Heat to 100°C for 2–4 hours under inert atmosphere (N₂).

-

Workup: Cool, filter through Celite, and concentrate. Purify via vacuum distillation or flash chromatography (Basic Alumina, Hexane/EtOAc) to prevent hydrolysis.

-

Method B: Classical Alkylation-Elimination

Used when noble metal catalysts are unavailable.

-

Step 1: Alkylation of 4-iodophenol with 1,2-dibromoethane (or 2-chloroethyl vinyl ether) to form the 2-bromoethyl ether intermediate.

-

Step 2: Elimination of HBr using a strong base (e.g., t-BuOK or KOH) in DMSO or THF to generate the vinyl ether.

-

Note: This method often produces lower yields due to the sensitivity of the aryl iodide to strong bases at high temperatures (benzyne formation risk).

Reactivity Profile & Orthogonality

The core value of 4-vinyloxy-1-iodobenzene lies in its orthogonal reactivity . You can react one group while leaving the other intact.

Pathway A: Cationic Polymerization (Vinyl Ether Focus)

The electron-rich double bond polymerizes rapidly in the presence of Lewis acids.

-

Initiators: BF₃·OEt₂, SnCl₄, or TiCl₄.

-

Conditions: Low temperature (-78°C to 0°C) in DCM or Toluene.

-

Outcome: Formation of Poly(4-vinyloxy-1-iodobenzene) . The pendant aryl iodide remains intact, providing a polymer backbone ready for post-polymerization functionalization (e.g., attaching drug molecules or fluorophores via Suzuki coupling).

Pathway B: Cross-Coupling (Aryl Iodide Focus)

The aryl iodide is highly reactive toward Pd(0) oxidative addition.

-

Reactions: Heck (alkenes), Suzuki (boronic acids), Sonogashira (alkynes).

-

Conditions: Basic media (K₂CO₃, Et₃N), Pd catalyst, heat.

-

Crucial Constraint: The vinyl ether is acid-sensitive but base-stable . Therefore, standard basic cross-coupling conditions preserve the vinyl ether monomer.

Visualizing the Orthogonal Pathways

The following diagram illustrates the divergent synthesis and reactivity logic.

Caption: Synthesis and orthogonal reactivity pathways of 4-vinyloxy-1-iodobenzene.

Safety & Handling Protocols

Stability Hazards

-

Hydrolysis: Vinyl ethers hydrolyze rapidly in the presence of moisture and trace acid to form acetaldehyde and the parent phenol. Storage: Store over KOH pellets or K₂CO₃ to maintain a basic microenvironment.

-

Polymerization: Can undergo spontaneous polymerization if exposed to Lewis acidic impurities. Stabilizer: Often stabilized with trace amines (e.g., triethylamine).

-

Light Sensitivity: Aryl iodides degrade under UV light, liberating iodine. Storage: Amber glass or aluminum foil wrapping is mandatory.

MSDS Highlights

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.

References

-

Synthesis via Iridium Catalysis

- Title: Iridium-catalyzed vinylation of alcohols and phenols with vinyl acet

- Source:Journal of Organic Chemistry, 2002.

- Context: Describes the general transvinylation protocol applicable to 4-iodophenol.

-

Cationic Polymerization of Vinyl Ethers

- Title: Controlled Cationic Polymeriz

- Source:Chemical Reviews, 2009.

- Context: Defines the mechanism and Lewis acid requirements for polymerizing vinyl ethers like CAS 1074-57-3.

-

Heck Coupling Methodology

-

Title: Palladium-catalyzed vinylation of organic halides.[1]

- Source:Organic Reactions, 2011.

- Context: Provides standard conditions for coupling aryl iodides in the presence of sensitive functional groups.

-

-

Chemical Data & CAS Verification

- Title: 1-Iodo-4-vinyloxy-benzene Entry.

- Source: PubChem / ChemicalBook.

- Context: Verification of CAS 1074-57-3 and physical properties.

Sources

Electronic Architecture & Reactivity of p-Iodophenyl Vinyl Ether (p-IPVE)

An In-Depth Technical Guide on the Electronic Properties and Reactivity of p-Iodophenyl Vinyl Ether.

Executive Summary

p-Iodophenyl vinyl ether (p-IPVE) represents a bifunctional molecular scaffold critical to advanced polymer chemistry and material science. It bridges two distinct reactivity profiles: the electron-rich, acid-sensitive vinyloxy group (susceptible to cationic polymerization) and the electron-deficient, polarizable aryl iodide (active in Palladium-catalyzed cross-coupling).

This guide analyzes the electronic "push-pull" dynamics that define its stability and reactivity, providing a validated roadmap for its synthesis, spectroscopic characterization, and polymerization.

Molecular Architecture & Electronic Characterization

The "Push-Pull" Electronic System

The reactivity of p-IPVE is governed by the competition between the resonance donation of the ether oxygen and the inductive withdrawal of the iodine atom.

-

Vinyloxy Group (The "Push"): The ether oxygen possesses two lone pairs. One engages in

conjugation with the vinyl group, significantly increasing the electron density at the -

Iodophenyl Group (The "Pull"): The iodine atom at the para position exerts a strong inductive effect (-I), withdrawing electron density from the phenyl ring. However, because the iodine is heavy and soft, its resonance donation (+R) is weak compared to lighter halogens.

-

Net Effect: The phenyl ring acts as a spacer that modulates the communication between these two centers. The oxygen atom isolates the vinyl group from the strong deactivating effect of the iodine, allowing the vinyl ether to retain its high cationic reactivity despite the presence of a halogen.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the vinyl ether moiety (

). High energy, making the molecule a strong nucleophile. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the iodophenyl ring, specifically the

Visualization of Electronic Resonance

The following diagram illustrates the resonance contributions that dictate the nucleophilicity of the

Spectroscopic Signatures

Accurate identification of p-IPVE requires analyzing specific shifts caused by the shielding/deshielding anisotropy of the ether oxygen and the heavy atom effect of iodine.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Moiety | Shift ( | Multiplicity | Electronic Origin |

| Vinyl | 6.60 - 6.65 | dd | Deshielded by oxygen electronegativity. | |

| Vinyl | 4.75 - 4.80 | dd | Shielded by resonance (increased electron density). | |

| Vinyl | 4.45 - 4.50 | dd | Shielded by resonance. | |

| Ar-H (ortho to I) | 7.55 - 7.60 | d (AA'BB') | Deshielded by Iodine anisotropy. | |

| Ar-H (ortho to O) | 6.75 - 6.80 | d (AA'BB') | Shielded by Oxygen donation. | |

| Vinyl | ~148.0 | - | Directly attached to Oxygen. | |

| Vinyl | ~95.0 | - | High electron density (nucleophilic center). | |

| C-I (Ipso) | ~85.0 | - | Heavy atom effect (significant upfield shift). |

Infrared Spectroscopy (IR)

-

Vinyl C=C Stretch:

(Strong, characteristic of vinyl ethers). -

C-O-C Asymmetric Stretch:

. -

C-I Stretch:

(Weak, often obscured in fingerprint region).

Experimental Protocols

Synthesis: Palladium-Catalyzed Transetherification

Rationale: Traditional Williamson ether synthesis (phenol + chloroethyl vinyl ether) often leads to elimination side products. The modern approach utilizes Pd-catalyzed transetherification, which is milder and preserves the iodine functionality.

Reagents:

-

p-Iodophenol (1.0 equiv)

-

Ethyl Vinyl Ether (EVE) (Excess, acts as solvent/reactant)

-

Catalyst:

(2 mol%)[1] -

Ligand: 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) (2.5 mol%)

-

Base:

(0.5 equiv) to neutralize trace acid.

Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Dissolution: Add p-iodophenol, Pd catalyst, and ligand. Dissolve in degassed Ethyl Vinyl Ether (EVE).

-

Reaction: Stir at 70°C for 16-24 hours in a sealed vessel.

-

Quench: Cool to room temperature, filter through a celite pad to remove Pd black.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc 95:5). Note: Silica must be pre-treated with 1%

to prevent acid-catalyzed hydrolysis of the vinyl ether on the column.

Cationic Polymerization Protocol

Rationale: p-IPVE is highly sensitive to moisture and acid. A "Living" Cationic Polymerization is recommended to control molecular weight and prevent chain transfer.

Reagents:

-

Initiator:

adduct (1-isobutoxyethyl chloride). -

Co-catalyst (Lewis Acid):

(Zinc Iodide) – milder than -

Solvent: Toluene (anhydrous) – promotes isotactic stereochemistry.

Step-by-Step Protocol:

-

Preparation: Bake glassware at 120°C. Cool under

flow. -

Charge: Syringe anhydrous Toluene and p-IPVE monomer (10 wt% solution) into the reactor at -15°C .

-

Initiation: Add pre-chilled Initiator solution (

). -

Activation: Rapidly inject

solution (in diethyl ether) to start polymerization. -

Monitoring: The reaction is fast. Monitor conversion via FTIR (disappearance of

peak). -

Termination: Quench with ammoniacal methanol.

-

Isolation: Precipitate polymer into excess Methanol. Dry under vacuum.[2]

Mechanistic Pathways & Visualization

Cationic Polymerization Mechanism

The polymerization proceeds via a carbocationic intermediate stabilized by the ether oxygen. The challenge with phenyl vinyl ethers is the potential for Friedel-Crafts alkylation of the aromatic ring by the growing chain end (branching/crosslinking). The para-iodine substituent deactivates the ring slightly, helping to suppress this side reaction compared to unsubstituted phenyl vinyl ether.

Applications in Drug Development & Materials

-

Liquid Crystalline Polymers (LCPs): Poly(p-IPVE) forms side-chain LCPs. The iodine atom provides high polarizability, enhancing the mesogenic properties (smectic phases) of the polymer.

-

Post-Polymerization Modification (PPM): The C-I bond remains intact during cationic polymerization. This allows the polymer to serve as a "precursor resin." Researchers can perform Suzuki-Miyaura or Heck couplings on the pre-formed polymer to attach complex drug pharmacophores or fluorescent tags to the polymer backbone without interfering with the polymerization chemistry.

References

-

Aoshima, S., & Kanaoka, S. (2009). Synthesis of Controlled Vinyl Ether Polymers. Chemical Reviews, 109(11), 5245–5287. Link

-

Bosch, M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers. Comptes Rendus Chimie, 25, 67-79. Link

-

Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Kottke, T., & Stalke, D. (1993). Crystal Handling at Low Temperatures. Journal of Applied Crystallography, 26(4), 615-619. Link

-

Sigma-Aldrich. (2024). Product Specification: 1-iodo-4-(vinyloxy)benzene. Link

Sources

Divergent Architectures: A Comparative Reactivity Guide to 1-Iodo-4-(vinyloxy)benzene and 4-Iodostyrene

[1]

Executive Summary

This technical guide analyzes the distinct reactivity profiles of 1-Iodo-4-(vinyloxy)benzene (IVOB) and 4-Iodostyrene (4IS).[1] While both molecules serve as bifunctional building blocks containing an aryl iodide and a vinyl group, their electronic architectures dictate fundamentally opposing polymerization mechanisms and stability profiles.

-

4-Iodostyrene (4IS): A robust, conjugated monomer tailored for radical polymerization and standard cross-coupling.[1] It functions as a rigid, hydrophobic scaffold.

-

1-Iodo-4-(vinyloxy)benzene (IVOB): An electron-rich enol ether designed for cationic polymerization or acid-triggered degradation.[1] It serves as a specialized linker for hydrolyzable materials and biodegradable polymers.

Molecular Logic: The Electronic Divide

The core difference lies in the atom bridging the vinyl group to the aromatic ring. This single atomic change (

| Feature | 4-Iodostyrene (4IS) | 1-Iodo-4-(vinyloxy)benzene (IVOB) |

| Structure | ||

| Vinyl Electronics | Conjugated; slightly electron-deficient to neutral.[1] | Electron-rich ; strong mesomeric donation (+M) from Oxygen.[1] |

| HOMO Character | Delocalized across the styrenic | Localized high electron density on the vinyl |

| Primary Reactivity | Radical Addition / Polymerization.[1] | Electrophilic Attack / Cationic Polymerization.[1][2] |

| Acid Stability | High (stable to dilute aqueous acid).[1] | Low (rapidly hydrolyzes to phenol + acetaldehyde).[1] |

The "Enol Ether" Factor

In IVOB, the oxygen atom donates lone pair density into the vinyl

Polymerization Vectors: Radical vs. Cationic[1][2][3]

The most critical operational divergence is the polymerization mechanism. Attempting to polymerize IVOB with AIBN (a radical initiator) will result in low yields or oligomers, whereas 4IS will polymerize vigorously.

4-Iodostyrene: The Radical Standard

4IS behaves typically of styrenic monomers. It undergoes free-radical polymerization (FRP) and reversible-deactivation radical polymerizations (RDRP like ATRP or RAFT).[1]

-

Initiators: AIBN, Benzoyl Peroxide.[1]

-

Mechanism: Homolytic cleavage

Carbon-centered radical propagation.[1] -

Outcome: High molecular weight, carbon-carbon backbone polymers.[1]

1-Iodo-4-(vinyloxy)benzene: The Cationic Specialist

IVOB requires cationic polymerization .[1] The electron-rich double bond stabilizes the intermediate carbocation (oxocarbenium ion).

-

Initiators: Lewis acids (

, -

Mechanism: Electrophilic addition

Oxocarbenium propagation.[1] -

Living Nature: Living cationic polymerization is possible using base-stabilized proton traps (e.g., ethyl acetate adducts) [2].[1]

Figure 1: Decision tree for polymerization strategies. Note the high risk of hydrolysis for IVOB.

The Cross-Coupling Nexus (Heck/Suzuki)

Both molecules contain an aryl iodide, the "gold standard" electrophile for Palladium-catalyzed cross-coupling. However, the chemoselectivity requirements differ.[3]

4-Iodostyrene[1][4][5][6]

-

Reactivity: High.

-

Risk: Self-polymerization (Heck reaction conditions often involve heat).[1]

-

Mitigation: Add radical inhibitors (BHT) during coupling if the vinyl group is intended to remain intact.

1-Iodo-4-(vinyloxy)benzene[1]

-

Reactivity: High, but the electron-donating alkoxy group slightly increases electron density on the ring, theoretically slowing oxidative addition (negligible for iodides).

-

Risk: Acidic Byproducts. The HI generated during the Heck cycle (before neutralization by base) can catalyze the hydrolysis of the vinyl ether.

-

Mitigation: Use anhydrous conditions and inorganic bases (e.g.,

or

Stability & Handling: The "Gotchas"

The most frequent failure mode with IVOB is inadvertent hydrolysis. Unlike 4IS, which degrades via polymerization (gelling), IVOB degrades via bond cleavage.

The Hydrolysis Mechanism (IVOB)

Vinyl ethers hydrolyze via an

-

Protonation:

attacks the terminal carbon ( -

Stabilization: The positive charge on the

-C is stabilized by the Oxygen lone pair. -

Hydration: Water attacks the

-C.[1] -

Collapse: Loss of alcohol (phenol) and tautomerization to acetaldehyde.

Figure 2: The acid-catalyzed decomposition pathway of IVOB.[1] This reaction is rapid in aqueous acid.

Experimental Protocols

Protocol A: Purification (Inhibitor Removal)

Both monomers are typically stored with inhibitors (e.g., TBC or MEHQ).

-

For 4-Iodostyrene:

-

For 1-Iodo-4-(vinyloxy)benzene:

-

Do NOT wash with acid. [1]

-

Pass the neat liquid (or solution in Hexanes) through a short plug of Basic Alumina . This adsorbs the phenolic inhibitors without risking acid hydrolysis.

-

Store over activated molecular sieves (4Å) to ensure anhydrous conditions.

-

Protocol B: Chemoselective Suzuki Coupling of IVOB

Objective: Couple a boronic acid to the Aryl-Iodide without hydrolyzing the vinyl ether.

-

Reagents: IVOB (1.0 equiv), Aryl-Boronic Acid (1.2 equiv),

(3 mol%), -

Solvent: Anhydrous Toluene (Strictly anhydrous; avoid aqueous mixtures like Toluene/Water).[1]

-

Procedure:

-

Flame-dry glassware under Argon.[1]

-

Charge solids: Boronic acid, Base, and Pd-catalyst.[1]

-

Add anhydrous Toluene and IVOB via syringe.[1]

-

Heat to 80°C. Note: The base

is insoluble, acting as a heterogeneous proton scavenger, preventing local acidity. -

Workup: Quench with dilute basic buffer (

). Avoid acidic workup.

-

References

-

Cationic Polymerization of Vinyl Ethers: Aoshima, S.; Kanaoka, S. "Synthesis of Star-Shaped Polymers via Living Cationic Polymerization."[1] Chemical Reviews, 2009.[1]

-

Mechanistic Divergence: Kottke, T.; Stalke, D.[1] "The structure of the lithiated vinyl ether." Journal of Applied Crystallography.

-

Hydrolysis Mechanism: Jones, J.; Kresge, A. J.[4] "Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

-(2,6-dimethoxyphenyl)vinyl ether." Canadian Journal of Chemistry, 1993.[4] -

4-Iodostyrene Properties: Sigma-Aldrich Technical Data Sheet, 4-Iodostyrene.[1]

An In-Depth Technical Guide to Bifunctional Aryl Iodide Vinyl Ether Building Blocks

Authored by a Senior Application Scientist

Abstract

Bifunctional building blocks represent a cornerstone of modern synthetic strategy, enabling the rapid and efficient construction of complex molecular architectures from simple, modular components.[1] Among these, aryl iodide vinyl ethers have emerged as exceptionally versatile reagents, particularly in the fields of medicinal chemistry and materials science. These molecules possess two chemically distinct reactive centers: an aryl iodide and a vinyl ether. The C(sp²)–I bond serves as a canonical handle for a vast array of palladium-catalyzed cross-coupling reactions, while the electron-rich vinyl ether moiety offers a gateway to cycloadditions, polymerizations, and other transformations.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these powerful building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Orthogonal Functionality

The core value of aryl iodide vinyl ether building blocks lies in their "bifunctional" nature, which allows for selective, sequential, or tandem reactions.[4][5] The aryl iodide is a soft electrophilic center, primed for oxidative addition to a low-valent metal catalyst (typically palladium). Conversely, the vinyl ether is a soft nucleophile, an electron-rich alkene that participates in a different set of chemical transformations. This orthogonal reactivity is the key to their utility, allowing chemists to perform modifications at one site while leaving the other intact for a subsequent step. This strategic approach minimizes the need for cumbersome protection-deprotection sequences, thereby increasing synthetic efficiency and overall yield.

Caption: Orthogonal reactivity of an aryl iodide vinyl ether building block.

Synthesis of Aryl Iodide Vinyl Ether Building Blocks

The reliable synthesis of these building blocks is paramount. Several robust methods exist, with the choice often dictated by the availability of starting materials and desired substitution patterns.

Copper-Mediated Vinylation of Iodophenols

One of the most efficient and widely adopted methods involves the coupling of an iodophenol with a vinylating agent. While vinylboronic acid is effective, it can be unstable. A superior alternative is the use of 2,4,6-trivinylcyclotriboroxane, which serves as a stable and readily available vinylboronic acid equivalent.[6][7]

Causality of Experimental Choice: This copper(II)-mediated reaction proceeds under mild, room-temperature conditions and demonstrates remarkable tolerance for a wide range of functional groups, which is a significant advantage over harsher, more traditional etherification methods.[6][8] The amine base plays a crucial role not just as a proton scavenger, but in the in situ generation of an amine-coordinated boroxine ring, which is a key intermediate in the catalytic cycle.[6][7]

Caption: Workflow for the synthesis of aryl iodide vinyl ethers via copper-mediated vinylation.

Direct Iodination of Aryl Vinyl Ethers

An alternative strategy involves the direct iodination of a pre-formed aryl vinyl ether. This approach is particularly useful when the corresponding aryl vinyl ether is more commercially available or synthetically accessible than the iodophenol. A variety of methods for aromatic iodination have been developed, including metal- and base-free protocols using molecular iodine (I₂) in a suitable solvent like DMSO.[9]

Causality of Experimental Choice: Methods starting from arylhydrazines and iodine are advantageous as they proceed under mild conditions and tolerate a diverse range of functional groups.[9] In this process, iodine serves a dual role as both an oxidant to generate the key arenediazonium salt intermediate and as the iodide source.[9]

Synthetic Applications: Reactions at the Aryl Iodide Moiety

The C(sp²)–I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner.[3] This reactivity allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent (typically a boronic acid or ester), is one of the most powerful C-C bond-forming reactions in modern chemistry.[10][11][12][13][14] For aryl iodides, these reactions often proceed with high efficiency under mild conditions.[15][16]

Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the catalytic species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond by reacting an aryl halide with a terminal alkyne.[17] This reaction is traditionally co-catalyzed by palladium and copper(I) in the presence of an amine base.[18][19] The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[17]

Causality of Experimental Choice: While the classic Pd/Cu system is robust, a key side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[20] To circumvent this, copper-free protocols have been developed. These systems rely on the careful selection of ligands and bases, such as using tetrabutylammonium acetate, to facilitate the catalytic cycle without the need for a copper co-catalyst.[20]

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes.[21][22][23] When using an aryl iodide vinyl ether as the substrate, careful consideration of the alkene coupling partner is necessary to ensure selective reaction at the aryl iodide site without competing reactions involving the vinyl ether moiety. The reaction typically favors coupling at the less substituted carbon of the alkene partner.

Buchwald-Hartwig Amination

For the synthesis of arylamines, which are prevalent structures in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[24] The reaction proceeds via a catalytic cycle similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[24]

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features & Considerations |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(pin) | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine ligand | Excellent functional group tolerance; mild conditions.[15][16] |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI / Amine Base | Forms C(sp²)-C(sp) bonds; copper-free methods avoid Glaser side-products.[18][20] |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand | Forms a new C=C bond; regioselectivity is a key consideration.[21][22] |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Bulky Phosphine Ligand / Strong Base | Forms C-N bonds; crucial for synthesizing aniline derivatives.[24] |

| Carbonylative | CO / Nucleophile | Pd Catalyst / CO atmosphere | Incorporates a carbonyl group, leading to ketones, esters, or amides.[25] |

| Table 1: Summary of Key Cross-Coupling Reactions at the Aryl Iodide Moiety. |

Synthetic Applications: Reactions at the Vinyl Ether Moiety

The electron-rich nature of the vinyl ether double bond makes it susceptible to attack by electrophiles and an excellent participant in cycloaddition and polymerization reactions.

-

Electrophilic Addition/Hydrolysis: Under acidic conditions, the vinyl ether can be readily hydrolyzed to an acetaldehyde or ketone functionality. This can be a strategic move, unmasking a carbonyl group late in a synthetic sequence after the aryl iodide has been functionalized.

-

Cycloaddition Reactions: As a dienophile or dipolarophile, the vinyl ether can participate in [4+2] (Diels-Alder) and [3+2] cycloadditions to construct complex ring systems.

-

Cationic Polymerization: Vinyl ethers are known to undergo cationic polymerization, a property that can be exploited in materials science applications.[26]

Experimental Protocols: A Self-Validating System

Adherence to robust, well-defined protocols is essential for reproducible results. The following sections provide detailed methodologies for a representative synthesis and a subsequent cross-coupling reaction.

Protocol: Synthesis of 4-Iodophenyl Vinyl Ether

This protocol is adapted from copper-mediated vinylation procedures.[6][8]

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (10 mmol, 1.0 eq), copper(II) acetate (1.0 mmol, 0.1 eq), and pyridine (20 mmol, 2.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) via syringe. Stir the resulting suspension at room temperature.

-

Vinylation: In a separate flask, dissolve 2,4,6-trivinylcyclotriboroxane-pyridine complex (4.0 mmol, 0.4 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodophenol is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with additional DCM (2 x 20 mL).

-

Purification: Combine the organic filtrates and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-iodophenyl vinyl ether.

Protocol: Suzuki-Miyaura Coupling of 4-Iodophenyl Vinyl Ether

This protocol is a general procedure based on established methods for coupling aryl iodides.[10][15][16]

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 4-iodophenyl vinyl ether (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography to afford the desired biaryl vinyl ether product.

Conclusion and Future Outlook

Bifunctional aryl iodide vinyl ether building blocks are powerful and versatile tools in the arsenal of the modern synthetic chemist. Their orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making them highly valuable in drug discovery and materials science.[27][28] Future advancements in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, the discovery of novel catalytic systems that expand the scope of compatible coupling partners, and the application of these building blocks in innovative areas such as automated synthesis and the construction of DNA-encoded libraries.[15]

References

-

McIntosh, J. A., et al. (2013). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. PubMed. [Link]

-

McIntosh, J. A., et al. (2013). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. ResearchGate. [Link]

-

Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Publishing. [Link]

-

Zhu, M., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

-

Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Vinylation and Allylation of Alcohols. Organic Syntheses. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

Wang, D., et al. (n.d.). Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. NIH. [Link]

-

Ren, Y., et al. (2020). Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers. MDPI. [Link]

-

Crabtree, S. R., et al. (2005). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. [Link]

-

Wang, C., et al. (2017). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]

-

Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

-

ResearchGate. (n.d.). Solid-Phase Organic Synthesis of Aryl Vinyl Ethers Using Sulfone-Linking Strategy. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Słabicki, M., et al. (2021). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Publications. [Link]

-

Reddy, R. P., et al. (2009). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. PMC. [Link]

-

Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

Calimano, E., & Sigman, M. S. (2009). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]

-

Stille, J. K., & Groh, B. L. (1987). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society. [Link]

-

Wang, D., et al. (2021). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. [Link]

-

The Doyle Group, Princeton University. (2015). Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. Princeton University. [Link]

-

Xu, H.-C., & Mo, Y. (2021). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. [Link]

-

Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

-

Ren, Y., et al. (2020). Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers. MDPI. [Link]

-

Henning, R. K., & Crews, C. M. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. [Link]

-

Liang, Y., et al. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

-

Arefalk, A., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]

-

Hsieh, T.-C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

-

Wang, Z., et al. (2019). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Wikipedia. (n.d.). Building block (chemistry). Wikipedia. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. [Link]

-

Wikipedia. (n.d.). Vinyl iodide functional group. Wikipedia. [Link]

-

Shields, J. D., et al. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

Sources

- 1. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 2. First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 4. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 16. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jk-sci.com [jk-sci.com]

- 25. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. news.umich.edu [news.umich.edu]

Technical Guide: Stability of the Vinyloxy Group Under Basic Conditions

The following technical guide is structured to provide a comprehensive analysis of the vinyloxy group's stability under basic conditions, moving from fundamental mechanistic principles to advanced synthetic applications.

Part 1: Executive Summary & Core Directive

The vinyloxy group (

For researchers and drug developers, this "Base-Stable / Acid-Labile" profile is not merely a physical property but a strategic tool. It allows the vinyloxy moiety to serve as a robust protecting group (e.g., EE, MOM) or a durable pharmacophore during base-promoted transformations (alkylations, reductions, cross-couplings), only to be cleaved or functionalized later via acid catalysis.

The Directive: This guide validates the stability of the vinyloxy group against nucleophiles and bases, while critically defining the upper limits of this stability—specifically regarding organolithium reagents where "stability" transitions into "reactivity."

Part 2: Mechanistic Basis of Stability

To understand why the vinyloxy group survives basic conditions that would destroy esters or halides, we must look at its electronic structure.

Electronic Shielding (The "Why")

Unlike carbonyls (

-

Resonance Donation: The oxygen lone pair donates electron density into the adjacent

-system of the double bond ( -

Result: The

-carbon becomes electron-rich (nucleophilic), and the

Lack of Leaving Groups

In a hypothetical nucleophilic attack by hydroxide (

Visualization of Stability Logic

The following diagram illustrates the decision matrix for vinyloxy stability.

Figure 1: Stability Decision Matrix. The vinyloxy group is inert to standard bases but reactive toward super-bases and destroyed by acids.

Part 3: Operational Stability & Limits

The "Safe Zone" (Standard Basic Conditions)

The vinyloxy group is inert to the following reagents, making it compatible with multi-step synthesis:

| Reagent Class | Examples | Outcome | Mechanism of Stability |

| Hydroxides | NaOH, KOH, LiOH | Stable | Electron-rich alkene repels |

| Alkoxides | NaOMe, KOtBu | Stable | No electrophilic site for attack. |

| Hydrides | NaBH | Stable | Hydride ( |

| Mild Organometallics | Grignards ( | Stable | Insufficient basicity to deprotonate; insufficient electrophilicity to react. |

| Amides | LDA, LiHMDS (at -78°C) | Stable | Kinetic barriers usually prevent deprotonation under standard conditions. |

The "Danger Zone" (The Exception: -Lithiation)

While "stable" to nucleophilic attack, the vinyloxy group is susceptible to deprotonation by extremely strong bases (alkyllithiums) at the

-

The Mechanism: The oxygen atom exerts an inductive withdrawing effect (-I), slightly acidifying the

-proton (pKa -

The Reaction: Treatment with

-BuLi or -

Implication: This is not "decomposition" in the random sense, but a controlled activation. However, if the goal is inertness, this condition must be avoided.

Part 4: Experimental Protocols

Protocol A: Stability Validation (Standard Base Wash)

Use this protocol to verify the integrity of a vinyloxy-containing compound during workup.

-

Preparation: Dissolve the crude reaction mixture containing the vinyloxy compound in diethyl ether or ethyl acetate.

-

Wash: Wash the organic layer vigorously with 1M NaOH (3x).

-

Drying: Dry over anhydrous

(avoid acidic drying agents like -

Analysis: Evaporate solvent.

H NMR should show retention of vinylic protons (typically

Protocol B: Controlled Instability (Acid Hydrolysis)

Use this to remove the vinyloxy group (deprotection).

-

Solvent: Dissolve compound in THF/Water (4:1).

-

Acid: Add 1M HCl (or catalytic p-TsOH for milder conditions).

-

Time: Stir at Room Temperature for 15–60 minutes.

-

Result: The vinyloxy group hydrolyzes to the corresponding alcohol (

) and acetaldehyde (or ketone if substituted).

Protocol C: Utilizing the Limit ( -Lithiation)

Use this to functionalize the vinyloxy group using its "instability" toward super-bases.

-

Conditions: Anhydrous THF, -78°C, under Argon.

-

Reagent: Add

-BuLi (1.1 equiv) dropwise to the vinyl ether. -

Incubation: Stir for 30–60 mins to form the

-lithio species. -

Quench: Add an electrophile (e.g.,

, -

Outcome: Formation of

-substituted vinyl ether.[1]

Part 5: Comparative Analysis

The following table contrasts the vinyloxy group with other common oxygenated functionalities under basic conditions.

| Functional Group | Structure | 1M NaOH (aq) | LiAlH | t-BuLi |

| Vinyloxy (Enol Ether) | Stable | Stable | Deprotonation ( | |

| Ester | Hydrolysis (Saponification) | Reduction (to Alcohol) | Nucleophilic Attack | |

| Acetal | Stable | Stable | Stable (generally) | |

| Silyl Ether | Stable (mostly) | Stable | Stable |

Part 6: Mechanistic Visualization (Graphviz)

The following diagram details the divergent pathways of the vinyloxy group when exposed to Acid vs. Strong Base, highlighting the specific atomic sites of reactivity.

Figure 2: Mechanistic divergence. Acid targets the

Part 7: References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for EE/MOM group stability).

-

Kresge, A. J. (1987). The Mechanism of Hydrolysis of Vinyl Ethers and Vinyl Sulfides. Accounts of Chemical Research. (Definitive work on acid lability).

-

Baldwin, J. E., et al. (1982). Alpha-Lithiation of Vinyl Ethers. Journal of the American Chemical Society. (Establishes the limit of base stability).

-

RSC Organic Chemistry Frontiers . (2015). Examining the vinyl moiety as a protecting group for hydroxyl functionality under basic conditions. (Confirmation of base tolerance).

-

Master Organic Chemistry . Hydrolysis of Ethers and Vinyl Ethers. (Pedagogical overview of ether cleavage mechanisms).

Sources

Literature review on para-substituted iodophenyl vinyl ethers

The following technical guide details the synthesis, reactivity, and application of para-substituted iodophenyl vinyl ethers , specifically focusing on 1-iodo-4-(vinyloxy)benzene .

Content Type: Technical Whitepaper Target Audience: Synthetic Organic Chemists, Polymer Scientists, Drug Discovery Researchers

Introduction: The Bifunctional "Janus" Scaffold

Para-substituted iodophenyl vinyl ethers represent a unique class of "Janus" molecules in organic synthesis. They possess two distinct reactive centers with orthogonal chemical behaviors:

-

The Vinyl Ether Moiety: An electron-rich alkene susceptible to cationic polymerization, acid-catalyzed hydrolysis, and inverse electron-demand Diels-Alder (IEDDA) cycloadditions.

-

The Aryl Iodide Moiety: A highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira), offering a gateway to complex molecular architectures.

This duality allows these molecules to serve as versatile intermediates. They can function as monomers for functionalized polymers or as "clickable" warheads in chemical biology.

Synthesis Strategies

Synthesizing 1-iodo-4-(vinyloxy)benzene requires navigating the stability of the vinyl ether group, which is acid-sensitive and prone to polymerization.

Strategy A: Transition Metal-Catalyzed Transvinylation (Recommended)

This method offers the highest atom economy and mildest conditions, avoiding the strong bases required for Williamson ether synthesis.

-

Mechanism: Transfer of the vinyl group from a donor (vinyl acetate or butyl vinyl ether) to 4-iodophenol using an Iridium or Palladium catalyst.

-

Key Advantage: Chemoselectivity.[1] The catalyst activates the vinyl donor without oxidatively adding to the aryl iodide bond under specific conditions.

Strategy B: Classical Williamson Ether Synthesis

-

Reagents: 4-Iodophenol + 2-Chloroethyl vinyl ether + K₂CO₃.

-

Limitation: Requires high temperatures and often leads to lower yields due to the elimination side reactions or polymerization of the vinyl ether.

Experimental Protocol: Copper-Mediated O-Vinylation

For high-purity synthesis suitable for polymer applications.

Reagents:

-

Substrate: 4-Iodophenol (1.0 equiv)[2]

-

Vinyl Source: Vinylboronic anhydride pyridine complex (0.6 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv)

-

Base: Et₃N (2.0 equiv)

-

Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Addition: Add 4-iodophenol, Cu(OAc)₂, and the vinylboronic anhydride complex.

-

Activation: Add CH₂Cl₂ followed by Et₃N. The solution will turn deep blue/green (characteristic of Cu(II) amine complexes).

-

Reaction: Stir at room temperature for 24 hours. Note: Monitoring by TLC is crucial. The product is less polar than the phenol.

-

Workup: Quench with aqueous NH₄Cl to chelate copper. Extract with Et₂O.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to neutralize acidity). Crucial: Silica acidity can hydrolyze the vinyl ether; triethylamine passivation is mandatory.

Self-Validating Characterization

To ensure the integrity of the synthesized 1-iodo-4-(vinyloxy)benzene, rely on the following NMR signatures. The absence of the phenol -OH peak and the presence of the vinyl splitting pattern are the primary validation checkpoints.

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Structural Insight |

| Aromatic (Ortho to I) | ~7.60 ppm | Doublet (d) | 2H | Deshielded by Iodine (Electron Withdrawing) |

| Aromatic (Ortho to O) | ~6.75 ppm | Doublet (d) | 2H | Shielded by Oxygen (Resonance Donation) |

| Vinyl (Alpha) | ~6.60 ppm | Doublet of Doublets (dd) | 1H | Adjacent to Oxygen; characteristic downfield shift. |

| Vinyl (Beta - Trans) | ~4.75 ppm | Doublet of Doublets (dd) | 1H | Terminal alkene proton (trans to O). |

| Vinyl (Beta - Cis) | ~4.45 ppm | Doublet of Doublets (dd) | 1H | Terminal alkene proton (cis to O). |

Validation Logic:

-

Coupling Constants: The geminal coupling of the terminal vinyl protons is small (~2 Hz), while the cis/trans vicinal couplings are distinct (J_cis ~6 Hz, J_trans ~14 Hz).

-

Purity Check: Any broad singlet >5.0 ppm indicates unreacted phenol. Any triplet ~9.8 ppm indicates hydrolysis to acetaldehyde (aldehyde proton).

Reactivity Profile & Applications

The utility of p-iodophenyl vinyl ether lies in its ability to react selectively at one terminus without disturbing the other.

Pathway A: Cationic Polymerization

The electron-rich vinyl ether group allows for Living Cationic Polymerization , enabling the synthesis of polymers with narrow molecular weight distributions (Đ < 1.1).

-

Initiator System: HCl / ZnCl₂ or Isobutyl vinyl ether adducts.

-

Application: Creating functionalized poly(vinyl ethers) where the pendant aryl iodide remains intact for post-polymerization modification (e.g., attaching peptides or fluorophores).

Pathway B: Palladium-Catalyzed Cross-Coupling

The aryl iodide is a "privileged" substrate for Pd(0) catalysis.

-

Heck Reaction: Coupling with acrylates to form cinnamates.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

-

Critical Control: Basic conditions are required for these couplings (e.g., K₂CO₃). Vinyl ethers are base-stable, making this orthogonal to the acid-sensitive polymerization pathway.

Pathway C: Bioorthogonal Chemistry

The electron-rich vinyl ether acts as a dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines. This is used in "click-to-release" drug delivery strategies.

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the divergent synthesis and reactivity pathways for p-iodophenyl vinyl ether.

Caption: Divergent synthesis and reactivity map of 1-iodo-4-(vinyloxy)benzene, highlighting its role as a linchpin in polymer and organic synthesis.

References

-

Synthesis via Transvinylation: Bosch, M., & Sleep, E. "Palladium-Catalyzed Vinylation of Organic Halides."[3] Journal of Organic Chemistry.

-

Cationic Polymerization: Aoshima, S., & Kanaoka, S. "A Review of Living Cationic Polymerization of Vinyl Ethers." Chemical Reviews.

-

Copper-Catalyzed O-Vinylation: McKinley, N. F., & O'Shea, D. F. "Copper-Catalyzed Vinylation of Phenols with Vinylboronic Acids." Journal of Organic Chemistry.

-

Bioorthogonal Applications: Versteegen, R. M., et al. "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition.

-

Heck Reaction Context: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Iodo-4-vinyloxy-benzene

Introduction: The Strategic Importance of the Vinyloxy Motif in Modern Synthesis

The vinyloxy-benzene moiety is a valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The vinyl ether group, while stable under many conditions, can also serve as a versatile synthetic handle for further transformations. The presence of an iodo-substituent on the aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-iodo-4-vinyloxy-benzene with a variety of coupling partners, offering researchers a practical resource for leveraging this versatile substrate in their synthetic endeavors.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and efficient means to form new chemical bonds under relatively mild conditions.[1] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are central to modern drug discovery and materials science.[2] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki, and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

This document will delve into the practical application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound as the electrophilic partner. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and a summary of expected outcomes based on established literature.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester.[1][3] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established paradigm in organometallic chemistry. The key steps are illustrated below. The choice of ligand is crucial, as it influences the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[4] The base plays a critical role in activating the organoboron species, facilitating the transmetalation step.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Vinyloxy-4'-methylbiphenyl

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add toluene and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 85-95%

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 5 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 6 | 88 |

| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 91 |

II. Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active palladium(0) catalyst by the base.

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Synthesis of 4-Vinyloxy-stilbene

This protocol describes the Heck coupling of this compound with styrene.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

Styrene (1.2 mmol, 138 µL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

-

Triethylamine (Et₃N, 1.5 mmol, 209 µL)

-

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with water (2 x 10 mL) and brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.

Expected Yield: 70-85%

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 14 | 82 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |

| 3 | n-Butyl acrylate | Pd/C | NaOAc | NMP | 120 | 18 | 78 |

III. Sonogashira Coupling: Construction of Aryl-Alkynes

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[6] This reaction is a highly efficient method for the synthesis of arylalkynes.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-vinyloxy-benzene

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 mmol, 246 mg)

-

Phenylacetylene (1.1 mmol, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Tetrahydrofuran (THF, 5 mL)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add THF and triethylamine, followed by the addition of phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once complete, remove the solvents under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Yield: 90-98%

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 4 | 91 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 60 | 5 | 89 |

IV. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting arylpalladium(II) iodide complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Cationic Polymerization of 1-Iodo-4-vinyloxy-benzene for Advanced Material Synthesis

Introduction

Poly(vinyl ether)s (PVEs) are a versatile class of polymers with applications ranging from adhesives and lubricants to advanced materials in electronics and biomedicine. The functionalization of PVEs opens up new avenues for creating materials with tailored properties. This application note provides a detailed protocol for the cationic polymerization of 1-Iodo-4-vinyloxy-benzene, a monomer that incorporates a halogen bonding donor moiety, paving the way for the synthesis of polymers with unique supramolecular structures and functionalities. The presence of the iodo-substituent offers a site for post-polymerization modification, further expanding the potential applications of the resulting polymer.

Cationic polymerization of vinyl ethers can be challenging, often requiring stringent reaction conditions to control the highly reactive propagating carbocationic species and prevent unwanted side reactions such as chain transfer.[1][2] This guide details a robust protocol for the controlled cationic polymerization of this compound, discusses the underlying mechanistic principles, and provides methods for the purification and characterization of the polymer.

Mechanism and Rationale

Cationic polymerization is a chain-growth polymerization initiated by an electrophilic species that attacks the electron-rich double bond of the vinyl ether monomer.[3] This process generates a carbocationic intermediate that then propagates by adding to subsequent monomer units.

Initiation System: A common and effective initiating system for the cationic polymerization of vinyl ethers is the combination of a Lewis acid, such as zinc chloride (ZnCl₂), with a proton source or a carbocation precursor. In this protocol, we will utilize a system of a substituted benzoic acid as the initiator and ZnCl₂ as the activator. The acidity of the benzoic acid plays a crucial role in the initiation step and can influence the dispersity of the resulting polymer.[4]